molecular formula C8H13N3 B1459119 1-(Cyclobutylmethyl)-1H-pyrazol-5-amine CAS No. 1448854-94-1

1-(Cyclobutylmethyl)-1H-pyrazol-5-amine

Cat. No. B1459119
CAS RN: 1448854-94-1
M. Wt: 151.21 g/mol
InChI Key: DCIQMNJIOUBKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Cyclobutylmethyl)-1H-pyrazol-5-amine” is a compound that contains a cyclobutyl group, a pyrazole group, and an amine group . Cyclobutyl is a cyclic hydrocarbon with a four-membered ring . Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . An amine is a functional group that contains a basic nitrogen atom with a lone pair .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone and hydrazine . The cyclobutylmethyl group could potentially be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclobutyl ring, the pyrazole ring, and the amine group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the amine group . The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The amine group is basic and can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the amine group could make the compound basic . The cyclobutyl group could influence the compound’s shape and possibly its phase at room temperature .

Scientific Research Applications

Synthesis and Characterization

1-(Cyclobutylmethyl)-1H-pyrazol-5-amine and its derivatives are involved in the synthesis and characterization of various compounds, demonstrating their importance in the field of organic chemistry. For example, the synthesis of pyrazole derivatives has been explored for antitumor, antifungal, and antibacterial pharmacophore sites, where the structure of synthesized compounds is identified using several spectroscopy methods, revealing insights into their biological activity against breast cancer and microbes (Titi et al., 2020). Similarly, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and the annulation of imidazole and pyrimidine rings to these derivatives highlight the versatility of pyrazole-5-amine in heterocyclic compound synthesis (Yakovenko et al., 2020).

Development of New Heterocycles

The compound plays a crucial role in the development of new heterocycles, offering a pathway to novel compounds with potential biological activities. For instance, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation with activated carbonyl groups, showcasing the utility of pyrazole-5-amine derivatives in preparing N-fused heterocycles (Ghaedi et al., 2015).

Applications in Drug Discovery

Furthermore, these compounds have significant implications in drug discovery, with their involvement in the synthesis of libraries of novel compounds that could serve as potential drug candidates. An efficient one-pot synthesis method has been developed for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, illustrating the potential of these compounds in large-scale and parallel combination synthesis for drug discovery (Yu et al., 2013).

Antimicrobial Activity

Additionally, pyrazole derivatives have been synthesized for their antimicrobial activities. The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines demonstrates the antimicrobial potential of these compounds, highlighting their importance in the search for new antibacterial and antifungal agents (Farghaly & El-Kashef, 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in various fields, such as medicinal chemistry, if it shows promising biological activity .

properties

IUPAC Name

2-(cyclobutylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIQMNJIOUBKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(Cyclobutylmethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.